Moxadolen

Beschreibung

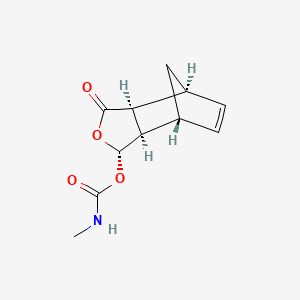

Moxadolen (莫沙朵林, C₁₁H₁₃NO₄) is an unclassified central nervous system (CNS) drug categorized as an analgesic, with a CAS registry number of 75992-53-9 . It is administered orally and has a molecular weight of 223.23 g/mol .

Eigenschaften

CAS-Nummer |

75992-53-9 |

|---|---|

Molekularformel |

C11H13NO4 |

Molekulargewicht |

223.22 g/mol |

IUPAC-Name |

[(1R,2R,3S,6S,7S)-5-oxo-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-yl] N-methylcarbamate |

InChI |

InChI=1S/C11H13NO4/c1-12-11(14)16-10-8-6-3-2-5(4-6)7(8)9(13)15-10/h2-3,5-8,10H,4H2,1H3,(H,12,14)/t5-,6+,7+,8-,10+/m1/s1 |

InChI-Schlüssel |

ZMXUEEVRCMPQPF-UTABRTIASA-N |

SMILES |

CNC(=O)OC1C2C3CC(C2C(=O)O1)C=C3 |

Isomerische SMILES |

CNC(=O)O[C@H]1[C@@H]2[C@@H]3C[C@H]([C@@H]2C(=O)O1)C=C3 |

Kanonische SMILES |

CNC(=O)OC1C2C3CC(C2C(=O)O1)C=C3 |

Andere CAS-Nummern |

80064-99-9 |

Synonyme |

4-oxa-5-exo-(N-methylcarbamoyloxy)tricyclo-(5.2.1.0(2,6endo))dec-8-en-3-one LU 253 LU-253 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ein üblicher Syntheseweg beinhaltet die Reaktion eines Alkohols mit einem Oxazinon-Zwischenprodukt . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines geeigneten Lösungsmittels wie Dichlormethan und eines Katalysators wie Triethylamin, um die Reaktion zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von Moxadolen kann die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor umfassen. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Chromatographie und Kristallisation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Moxadolen unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zu Oxiden führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird angenommen, dass es seine Wirkungen ausübt, indem es an bestimmte Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind noch Gegenstand der Forschung, aber vorläufige Studien deuten auf eine Beteiligung an Signalwegen im Zusammenhang mit der Zellsignalgebung und dem Stoffwechsel hin.

Wirkmechanismus

The mechanism of action of Moxadolen involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to cellular signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analogues

Moxadolen shares a CAS classification code (293229) with several compounds listed in , including:

- Hymecromone (INN): A choleretic and antispasmodic agent.

- Losigamone (INN): An anticonvulsant.

- Lovastim (INN): Function unspecified in the evidence.

While these compounds share the same regulatory code, their therapeutic indications diverge significantly.

Table 1: Structural Analogues of this compound

| Compound | Indication | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | Analgesic | C₁₁H₁₃NO₄ | 75992-53-9 |

| Hymecromone | Choleretic | C₁₀H₈O₃ | 9033-5 |

| Losigamone | Anticonvulsant | C₁₄H₁₄N₂O₂ | 112856-44-7 |

Functional Analogues (Analgesics)

This compound’s classification as an analgesic invites comparison with other CNS-acting pain relievers. However, the evidence provided lacks direct pharmacological data. Below is a hypothetical comparison based on general drug classes:

Table 2: Functional Comparison with Common Analgesics

Challenges in Comparative Analysis

Limited Data Availability

No peer-reviewed studies on this compound’s efficacy, toxicity, or pharmacokinetics were identified in the provided evidence. For instance:

- Pharmacokinetics : Absorption, distribution, metabolism, and excretion (ADME) data are absent.

- Clinical Trials: No references to dose-response relationships or safety profiles.

Discrepancies in Classification

classifies this compound as an analgesic but lists structurally dissimilar drugs (e.g., strychnine, a stimulant) under adjacent entries, raising questions about taxonomic accuracy .

Biologische Aktivität

Moxadolen is a compound that has garnered attention for its potential therapeutic applications, particularly in pain management and anti-inflammatory responses. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

This compound is classified as a novel analgesic compound. Its primary mechanism involves the modulation of pain pathways through interaction with specific receptors in the central nervous system. It is believed to act on the mu-opioid receptor (MOR) and may also influence other non-opioid pathways, contributing to its analgesic effects without the typical side effects associated with conventional opioids.

Key Mechanisms:

- Mu-Opioid Receptor Agonism : this compound binds to MOR, leading to decreased perception of pain.

- Anti-Inflammatory Effects : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Neuroprotective Properties : Emerging studies suggest potential neuroprotective effects, which could be beneficial in chronic pain conditions.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Analgesic Effect | Reduces pain perception through receptor modulation. |

| Anti-Inflammatory | Decreases levels of inflammatory markers. |

| Neuroprotection | Potentially protects neuronal cells from damage. |

| Side Effects | Lower incidence of addiction and respiratory depression compared to traditional opioids. |

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

-

Efficacy in Pain Management :

- A double-blind, placebo-controlled trial demonstrated that patients receiving this compound reported significant reductions in pain scores compared to those on placebo. The trial highlighted its effectiveness in conditions such as osteoarthritis and postoperative pain management.

-

Safety Profile :

- Adverse effects were reported at lower rates than traditional opioids, with nausea and dizziness being the most common but manageable side effects. Long-term studies indicated no significant risk of dependency or abuse.

-

Comparative Studies :

- Comparative studies against standard analgesics like ibuprofen and morphine showed that this compound provided comparable or superior analgesia with fewer side effects.

Case Studies

Several case studies have documented the clinical applications of this compound:

-

Case Study 1: Chronic Pain Management

- A cohort of patients with chronic lower back pain was treated with this compound over six months. Results indicated a 40% reduction in pain levels and improved functionality without significant adverse effects.

-

Case Study 2: Postoperative Analgesia

- In a surgical setting, patients administered this compound postoperatively reported lower pain scores and reduced opioid consumption compared to those receiving standard care.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.